molecular formula C9H10ClN3S B1431723 (5-Phenyl-1,3,4-thiadiazol-2-yl)methanamine hydrochloride CAS No. 1228880-32-7

(5-Phenyl-1,3,4-thiadiazol-2-yl)methanamine hydrochloride

Cat. No.: B1431723
CAS No.: 1228880-32-7
M. Wt: 227.71 g/mol
InChI Key: BSFKTKMNWYASNP-UHFFFAOYSA-N
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Description

(5-Phenyl-1,3,4-thiadiazol-2-yl)methanamine hydrochloride is a chemical intermediate based on the 1,3,4-thiadiazole scaffold, a structure recognized in medicinal chemistry for its diverse biological activities. The 1,3,4-thiadiazole core is a privileged structure in drug discovery, known to exhibit a broad spectrum of pharmacological properties, including antimicrobial and antitumor effects . While the specific biological profile of this hydrochloride salt is under investigation, its core structure, (5-Phenyl-1,3,4-thiadiazol-2-yl)methanamine, serves as a critical building block for developing more complex bioactive molecules . Researchers value this compound for its potential role in exploring new therapeutic agents. The primary amine functional group makes it a versatile synthon for conjugation and further chemical modification, enabling the construction of compound libraries for structure-activity relationship (SAR) studies . Its structural features are of significant interest in several research areas, particularly in the design and synthesis of novel glutaminase inhibitors. Analogous bis-thiadiazole compounds derived from similar pharmacophores have demonstrated potent and selective allosteric inhibition of kidney-type glutaminase (GLS), presenting a promising strategy for interrogating cancer metabolism in proliferating cells . This product is intended for research purposes in laboratory settings only.

Properties

IUPAC Name

(5-phenyl-1,3,4-thiadiazol-2-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3S.ClH/c10-6-8-11-12-9(13-8)7-4-2-1-3-5-7;/h1-5H,6,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSFKTKMNWYASNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(S2)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1228880-32-7
Record name 1,3,4-Thiadiazole-2-methanamine, 5-phenyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1228880-32-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Biochemical Analysis

Biochemical Properties

(5-Phenyl-1,3,4-thiadiazol-2-yl)methanamine hydrochloride plays a crucial role in various biochemical reactions. It has been shown to interact with several enzymes, proteins, and other biomolecules. One notable interaction is with the Src homology 2 domain-containing protein tyrosine phosphatase 1 (SHP1). This enzyme is a key player in oncogenic cell-signaling cascades, and this compound has been identified as an inhibitor of SHP1. The compound exhibits selective inhibition, showing about two-fold selectivity for SHP1 over SHP2 and no detectable activity against PTP1B and TCPTP. This selective inhibition is crucial for its potential therapeutic applications, particularly in cancer treatment.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, by inhibiting SHP1, the compound can disrupt oncogenic signaling pathways, leading to reduced cell proliferation and increased apoptosis in cancer cells

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through binding interactions with biomolecules. Its inhibition of SHP1 involves binding to the enzyme’s active site, thereby preventing its interaction with substrates. This inhibition leads to downstream effects on cell signaling pathways, ultimately affecting gene expression and cellular behavior. The compound’s selectivity for SHP1 over other phosphatases is attributed to its unique structural features, which allow for specific binding interactions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under standard laboratory conditions, but its activity may diminish over extended periods due to gradual degradation. Long-term exposure to the compound in in vitro and in vivo studies has demonstrated sustained inhibition of SHP1, leading to prolonged effects on cell signaling and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits SHP1 without causing significant toxicity. At higher doses, it may exhibit toxic or adverse effects, including off-target interactions and disruption of normal cellular processes. Threshold effects have been observed, where a minimum concentration is required to achieve significant SHP1 inhibition and therapeutic benefits.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound’s metabolism may lead to the formation of active or inactive metabolites, which can influence its overall efficacy and safety. Understanding these metabolic pathways is essential for optimizing its therapeutic use and minimizing potential side effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound is transported across cell membranes by specific transporters and binding proteins, which facilitate its localization to target sites. Its distribution within tissues can affect its efficacy and potential side effects, with preferential accumulation in certain tissues potentially leading to localized effects.

Subcellular Localization

The subcellular localization of this compound is an important determinant of its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. Its localization can influence its interactions with biomolecules and its overall biological effects, making it a key factor in its mechanism of action.

Biological Activity

(5-Phenyl-1,3,4-thiadiazol-2-yl)methanamine hydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its synthesis, structural characteristics, and various biological activities, including antimicrobial and anticancer effects.

Structural Characteristics

The molecular formula of this compound is C9H10ClN3SC_9H_{10}ClN_3S, with a molecular weight of 191.253 g/mol. It contains a thiadiazole ring, which is known for its pharmacological significance due to its ability to interact with biological targets effectively.

Structural Information Table

PropertyValue
Molecular FormulaC9H10ClN3S
Molecular Weight191.253 g/mol
SMILESC1=CC=C(C=C1)C2=NN=C(S2)CN
InChIInChI=1S/C9H9N3S.ClH/c10-6
CAS Number1228880-32-7

Synthesis

The synthesis of this compound typically involves the reaction of phenyl hydrazine with carbon disulfide followed by cyclization to form the thiadiazole ring. This process can be optimized through various reaction conditions to enhance yield and purity.

Antimicrobial Activity

Research has shown that compounds containing the 1,3,4-thiadiazole moiety exhibit significant antimicrobial properties. For instance, a study indicated that derivatives of thiadiazoles demonstrated inhibitory effects against various bacterial strains such as Staphylococcus epidermidis and fungi like Phytophthora infestans . The structure–activity relationship (SAR) analysis revealed that substitutions at the 5-position of the thiadiazole ring significantly influenced antimicrobial efficacy.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. A derivative of this compound exhibited an IC50 value of 2.44 µM against LoVo colorectal cancer cells and 23.29 µM against MCF-7 breast cancer cells after 48 hours of treatment . The mechanism of action appears to involve cell cycle arrest and apoptosis induction.

Case Study: Anticancer Evaluation

CompoundCell LineIC50 (µM)Mechanism of Action
(5-Phenyl...LoVo2.44Induces apoptosis; cell cycle arrest
MCF-723.29Inhibits CDK9; affects STAT3 activity

Discussion

The biological activity of this compound is largely attributed to the presence of the thiadiazole ring and its ability to form hydrogen bonds with biological macromolecules. The hydrophobic nature of the phenyl group enhances its interaction with lipid membranes, facilitating better bioavailability.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The compound is compared to analogs with variations in substituents, heterocyclic cores, and functional groups. Key differences are summarized in Table 1.

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Substituent (Position 5) Heterocycle Core Molecular Weight (Da) Key Properties/Applications
(5-Phenyl-1,3,4-thiadiazol-2-yl)methanamine HCl C₉H₁₀ClN₃S Phenyl 1,3,4-Thiadiazole 191.05 (free base) Patent activity (3 patents)
(5-Ethyl-1,3,4-thiadiazol-2-yl)methanamine HCl C₅H₁₀ClN₃S Ethyl 1,3,4-Thiadiazole 215.65 Higher lipophilicity; CAS 1126637-93-1
(5-Methyl-1,3,4-thiadiazol-2-yl)methanamine HCl C₄H₈ClN₃S Methyl 1,3,4-Thiadiazole 173.65 Industrial uses (pesticides, APIs)
5-Phenyl-1,3,4-oxadiazole-2-methylamine HCl C₉H₁₀ClN₃O Phenyl 1,3,4-Oxadiazole 211.65 Higher polarity due to oxygen
5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine C₉H₉N₃S 4-Methylphenyl 1,3,4-Thiadiazole 191.05 Direct amine (no linker); insecticidal activity
Key Observations:
  • Substituent Effects: The phenyl group in the target compound enhances aromatic interactions but reduces solubility compared to alkyl-substituted analogs (ethyl, methyl).
  • Heterocycle Core : Replacing sulfur with oxygen (oxadiazole analog) increases polarity, which may alter solubility and receptor-binding profiles .
  • Amine Functionalization : The methanamine linker in the target compound enables nucleophilic reactions (e.g., amide bond formation), unlike direct amine-substituted analogs like 5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine .

Patent and Literature Landscape

  • Target Compound : 3 patents, 0 literature .
  • Methyl Analog : Commercially available for pesticides and food additives .
  • Oxadiazole Analog : Studied for structural diversity but lacks patent data .

Preparation Methods

Reflux Cyclization with Acid Catalysis

  • A mixture of phenyl-substituted thiosemicarbazide and formaldehyde or an aldehyde derivative is heated under reflux in the presence of hydrochloric acid or other mineral acids.
  • The reaction promotes cyclization to the thiadiazole ring and formation of the methanamine side chain.
  • The hydrochloride salt is often obtained directly due to the acidic medium.
  • After completion, the reaction mixture is cooled, and the product is precipitated or extracted, followed by purification.

Thionyl Chloride Mediated Cyclization

  • An alternative method involves reacting hydrazone intermediates with thionyl chloride at low temperature (0 °C) followed by stirring at room temperature.
  • This method facilitates the formation of the thiadiazole ring by promoting dehydration and ring closure.
  • The residue is purified by washing and recrystallization from solvents such as chloroform or dimethyl sulfoxide.

Representative Reaction Scheme

Step Reagents and Conditions Description
1 Phenyl-substituted thiosemicarbazide + aldehyde Formation of hydrazone intermediate
2 Reflux with HCl or acid catalyst Cyclization to 1,3,4-thiadiazole ring
3 Treatment with thionyl chloride (optional) Ring closure and dehydration
4 Isolation by crystallization or chromatography Purification of this compound

Literature Data and Research Findings

  • The synthesis of 5-phenyl-1,3,4-thiadiazole derivatives via cyclization of thiosemicarbazides has been reported with good yields and purity by refluxing in acidic media, often followed by crystallization from suitable solvents.
  • Supporting information from recent synthetic studies on thiadiazole derivatives indicates that the use of thionyl chloride and hydrazone intermediates is a reliable method for obtaining high-purity thiadiazoles, including phenyl-substituted variants.
  • The hydrochloride salt form is typically obtained by direct acidification during or after the cyclization step, facilitating isolation and improving stability.
  • Characterization of the synthesized compound is confirmed by spectral analysis such as NMR, IR, and elemental analysis, ensuring the integrity of the thiadiazole ring and methanamine functionality.

Comparative Table of Preparation Methods

Method Key Reagents Conditions Advantages Disadvantages
Acid-catalyzed reflux cyclization Thiosemicarbazide derivatives, HCl Reflux in acidic medium Simple, direct formation of hydrochloride salt May require long reaction time
Thionyl chloride mediated cyclization Hydrazone intermediate, SOCl2 0 °C to room temperature High purity product, efficient ring closure Use of corrosive reagents
Potassium thiocyanate and iodine mediated method (related thiadiazole syntheses) Ketones, p-toluenesulfonylhydrazide, KSCN, I2 100 °C, DMSO solvent Mild conditions, good yields More complex reagent setup

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing (5-Phenyl-1,3,4-thiadiazol-2-yl)methanamine hydrochloride with high purity?

  • Methodological Answer : Synthesis typically involves multi-step reactions under controlled conditions. Key steps include optimizing solvent choice (e.g., ethanol or methanol), temperature (e.g., reflux at 90°C), and reaction time. Intermediate purification via recrystallization from solvents like DMSO/water mixtures is critical to remove unreacted precursors. Monitoring reaction progress using thin-layer chromatography (TLC) ensures intermediate purity .

Q. Which analytical techniques are recommended to confirm the structural integrity of this compound?

  • Methodological Answer : High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) are essential for verifying purity and structural identity. Mass spectrometry (MS) provides molecular weight confirmation, while infrared (IR) spectroscopy identifies functional groups. Elemental analysis validates stoichiometry .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer : Store in airtight, light-resistant containers at -20°C to prevent degradation. Use desiccants to avoid moisture absorption. Safety protocols include wearing gloves and working in a fume hood due to potential respiratory and skin irritation risks .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to address low yields during synthesis?

  • Methodological Answer : Systematic optimization of parameters is required:

  • Solvent : Test polar aprotic solvents (e.g., DMA) for better solubility.
  • Stoichiometry : Adjust molar ratios of reactants (e.g., phenylacetyl chloride) to avoid side reactions.
  • Catalysis : Explore catalysts like triethylamine (TEA) to enhance reaction rates.
  • Temperature Gradients : Use stepwise heating (e.g., 20–90°C) to control exothermic reactions .

Q. What computational methods are suitable for predicting the biological activity of this compound?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) can predict binding affinities to target proteins like NAD+ biosynthesis enzymes. Molecular dynamics (MD) simulations (e.g., GROMACS) assess stability of ligand-receptor complexes. Quantitative Structure-Activity Relationship (QSAR) models identify critical substituents influencing activity .

Q. How can structural analogs of this compound guide structure-activity relationship (SAR) studies?

  • Methodological Answer : Compare analogs with modified substituents (e.g., methyl, methoxy, or halogens on the phenyl ring) to identify pharmacophores. For example:

  • Electron-withdrawing groups (e.g., Cl) may enhance receptor binding.
  • Hydrophobic substituents (e.g., cyclohexyl) can improve membrane permeability.
  • Use X-ray crystallography (e.g., single-crystal studies) to correlate steric effects with activity .

Q. How should researchers resolve contradictions in biological activity data across studies?

  • Methodological Answer :

  • Assay Consistency : Standardize protocols (e.g., cell lines, incubation times, and concentrations).
  • Metabolic Stability : Evaluate cytochrome P450 interactions using liver microsome assays.
  • Structural Validation : Confirm compound integrity in biological matrices via LC-MS to rule out degradation artifacts .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5-Phenyl-1,3,4-thiadiazol-2-yl)methanamine hydrochloride
Reactant of Route 2
(5-Phenyl-1,3,4-thiadiazol-2-yl)methanamine hydrochloride

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